molecular formula C17H29NO14 B13422684 3-Sialyl-D-glucose (alpha/beta mixture)

3-Sialyl-D-glucose (alpha/beta mixture)

Cat. No.: B13422684
M. Wt: 471.4 g/mol
InChI Key: GKHDMBQTTHCDCR-FCLOCSCXSA-N
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Description

3-Sialyl-D-glucose (alpha/beta mixture) is a biochemical compound with the molecular formula C17H29NO14 and a molecular weight of 471.41. It is primarily used in proteomics research and is known for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sialyl-D-glucose (alpha/beta mixture) involves the glycosylation of sialic acid with glucose. This process typically requires the use of a glycosyl donor and acceptor, along with a catalyst to facilitate the reaction. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.

    Solvent: Common solvents used include dichloromethane or acetonitrile.

    Catalyst: Lewis acids such as boron trifluoride etherate are often used as catalysts.

Industrial Production Methods

Industrial production of 3-Sialyl-D-glucose (alpha/beta mixture) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Batch reactors: For controlled reaction conditions.

    Purification steps: Including crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Sialyl-D-glucose (alpha/beta mixture) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Including water, methanol, or ethanol.

Major Products

The major products formed from these reactions include:

    Oxidized derivatives: Such as sialic acid derivatives.

    Reduced derivatives: Including various alcohol forms.

    Substituted derivatives: Depending on the substituent introduced.

Scientific Research Applications

3-Sialyl-D-glucose (alpha/beta mixture) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sialyl-D-glucose (alpha/beta mixture) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with glycoproteins and glycolipids, influencing their structure and function.

    Pathways: It is involved in glycosylation pathways, affecting protein folding, stability, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Sialyl-D-glucose: Another sialylated glucose derivative with different glycosidic linkage.

    3-Sialyl-D-galactose: Similar structure but with galactose instead of glucose.

    3-Sialyl-D-mannose: Mannose-based sialylated compound.

Uniqueness

3-Sialyl-D-glucose (alpha/beta mixture) is unique due to its specific glycosidic linkage and the presence of both alpha and beta anomers. This duality provides it with distinct biochemical properties and applications compared to its analogs .

Properties

Molecular Formula

C17H29NO14

Molecular Weight

471.4 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11+,12+,13+,14?,15+,17+/m0/s1

InChI Key

GKHDMBQTTHCDCR-FCLOCSCXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O

Origin of Product

United States

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